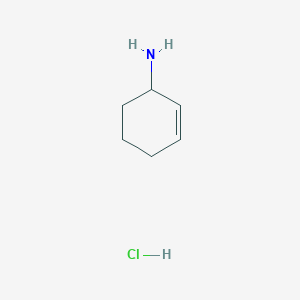

Cyclohex-2-en-1-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclohex-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c7-6-4-2-1-3-5-6;/h2,4,6H,1,3,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRLLJUILCZOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00522257 | |

| Record name | Cyclohex-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22613-33-8 | |

| Record name | Cyclohex-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclohex-2-en-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Role As a Chiral Amine Building Block

The core value of cyclohex-2-en-1-amine hydrochloride lies in its identity as a chiral amine. Chirality, or "handedness," is a critical property in molecular biology and pharmacology, as the physiological effects of a molecule can be dramatically different for its distinct stereoisomers. enamine.net The development of methods to synthesize single enantiomers of drugs and other bioactive molecules is therefore a paramount objective in modern chemistry. enamine.net

This compound provides a readily accessible source of a chiral six-membered carbocyclic amine. Six-membered rings are ubiquitous structural motifs found in a vast array of functional organic molecules. nih.gov The amine functional group, in particular, is a key feature in numerous pharmaceuticals and natural products. researchgate.net The hydrochloride salt form enhances the compound's stability and ease of handling.

The presence of both a chiral center and a reactive amine group within the cyclohexene (B86901) framework allows for its incorporation into larger molecules, thereby imparting chirality. This makes it a valuable starting material or intermediate in asymmetric synthesis, the branch of chemistry focused on the selective production of one stereoisomer over others. mdpi.comrsc.org The ability to introduce a specific stereochemistry early in a synthetic sequence is often a key strategy for achieving the desired final product with high optical purity.

Strategic Importance in Complex Organic Molecule Synthesis

De Novo Synthesis Pathways

De novo synthesis provides fundamental routes to the cyclohex-2-en-1-amine core structure from basic starting materials. These pathways are often characterized by their ingenuity in bond formation and functional group transformations.

Cascade and Multistep Reaction Sequences

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to complex molecules like cyclohex-2-en-1-amine. thieme-connect.com These sequences minimize waste by reducing the need for intermediate purification steps and can rapidly build molecular complexity from simple precursors. thieme-connect.com A hypothetical cascade approach to the cyclohexenylamine scaffold could involve a multicomponent reaction of an aldehyde, a dienophile, and an amine source, potentially catalyzed by a transition metal or an organocatalyst to construct the ring and install the amine functionality in a controlled manner. acs.org

Multistep syntheses, while more traditional, provide a robust and often scalable route to the target molecule. A plausible multistep sequence could commence with the well-established Diels-Alder reaction between a 1,3-diene and a suitable dienophile to form a cyclohexene ring with functionalities amenable to conversion into an amine. For instance, a dienophile containing a nitro group could be employed, followed by reduction to the amine. Alternatively, a ketone-functionalized cyclohexene, accessible through various annulation strategies like the Robinson annulation, can serve as a key intermediate. This ketone can then be converted to the amine via reductive amination. nih.gov

Table 1: Comparison of Synthetic Sequence Types

| Feature | Cascade Reaction | Multistep Synthesis |

|---|---|---|

| Efficiency | High (fewer steps) | Variable, often lower |

| Atom Economy | Generally high | Can be lower due to protecting groups |

| Intermediate Isolation | Minimized or eliminated thieme-connect.com | Required at each step |

| Process Control | Can be challenging | More straightforward |

| Scalability | Can be difficult to optimize | Often more readily scalable |

Grignard Reaction and Subsequent Transformations

Grignard reagents are powerful tools for carbon-carbon bond formation. One strategy towards cyclohex-2-en-1-amine involves the reaction of a Grignard reagent with a cyclohexenone derivative. Typically, Grignard reagents favor 1,2-addition to α,β-unsaturated ketones, yielding a tertiary allylic alcohol. acs.org For example, the reaction of methylmagnesium bromide with cyclohex-2-en-1-one primarily gives 1-methylcyclohex-2-en-1-ol.

To obtain the desired primary amine, subsequent transformations are necessary. A potential route involves the Ritter reaction, where the tertiary alcohol is treated with a nitrile in the presence of a strong acid to form a secondary amide, which can then be hydrolyzed to the amine. A more versatile, albeit longer, route is detailed in patent literature for a related structure, 2-(1-cyclohexenyl)ethylamine. This process begins with the Grignard reaction of vinylmagnesium bromide with cyclohexanone to produce 1-vinylcyclohexanol. mdpi.com This tertiary alcohol then undergoes a chlorination and rearrangement sequence to form (2-chloroethylmethylene)cyclohexane, which is subsequently converted to the target amine. mdpi.com A similar strategy could be envisioned starting from cyclohexenone, where the initial Grignard adduct is subjected to a series of steps to replace the hydroxyl group with an amine.

Table 2: Grignard-Based Synthesis Parameters

| Step | Reagents & Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| Grignard Addition | Cyclohexanone, Vinylmagnesium bromide, THF, -10 to 40 °C | 1-Vinylcyclohexanol | mdpi.com |

| Chlorination/Rearrangement | Thionyl chloride, Organic base (e.g., triethylamine) | (2-Chloroethylmethylene)cyclohexane | mdpi.com |

| Amination (via Quaternization) | Urotropine, followed by acid hydrolysis | 2-(1-Cyclohexenyl)ethylamine | mdpi.com |

Halogenation-Induced Rearrangements

The introduction of a halogen at the allylic position of a cyclohexene ring provides a key entry point for the synthesis of cyclohex-2-en-1-amine. Allylic halogenation, most commonly bromination, can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxide. qub.ac.ukacs.org This reaction proceeds via a resonance-stabilized allylic radical, which can lead to a mixture of products if the alkene is unsymmetrical. qub.ac.uk

Once the allylic halide, such as 3-bromocyclohexene, is formed, the amine functionality can be introduced through nucleophilic substitution. Direct reaction with ammonia (B1221849) can yield the primary amine, though over-alkylation to form secondary and tertiary amines is a common side reaction. A more controlled approach is to use a protected amine equivalent, such as sodium azide (B81097) followed by reduction, or the Gabriel synthesis using potassium phthalimide.

An alternative strategy involves the Hofmann rearrangement, a classic reaction that converts a primary amide into a primary amine with one fewer carbon atom. thieme-connect.de To apply this to the synthesis of cyclohex-2-en-1-amine, a suitable precursor such as cyclohex-2-ene-1-carboxamide would be required. This amide could potentially be synthesized from cyclohex-2-ene-1-carboxylic acid, which in turn can be prepared from cyclohexene via allylic halogenation followed by carboxylation. The Hofmann rearrangement is typically carried out using bromine and a strong base like sodium hydroxide (B78521). thieme-connect.de Modern variations of this reaction utilize reagents like N-bromoacetamide (NBA) or hypervalent iodine compounds. nih.govnih.govacs.org

Quaternization and Amine Liberation Protocols

Quaternization of an amine, the process of alkylating a tertiary amine to form a quaternary ammonium (B1175870) salt, is a key step in several synthetic strategies. nih.gov In the context of synthesizing cyclohex-2-en-1-amine, a method described in patent literature involves the reaction of (2-chloroethylmethylene)cyclohexane with urotropine (hexamethylenetetramine) to form a quaternary ammonium salt. mdpi.com This salt is then hydrolyzed under acidic conditions to yield the primary amine. mdpi.com

The final step in many syntheses is the liberation of the free amine from its salt, or conversely, the formation of a stable salt like the hydrochloride. Cyclohex-2-en-1-amine, being basic, is often isolated and stored as its hydrochloride salt for improved stability and handling. The free amine can be liberated from the hydrochloride salt by treatment with a base, such as sodium hydroxide solution, followed by extraction into an organic solvent. Conversely, the hydrochloride salt can be prepared by dissolving the free amine in a suitable solvent, like anhydrous ether or dichloromethane, and treating it with a solution of anhydrous hydrogen chloride. acsgcipr.org

Stereoselective Synthesis of Cyclohex-2-en-1-amine and Related Chiral Structures

The synthesis of enantiomerically pure cyclohex-2-en-1-amine is of significant interest due to the prevalence of chiral amine motifs in pharmaceuticals. acs.org

Enantioselective Catalytic Reactions

Transition metal-catalyzed asymmetric allylic amination represents a powerful and direct method for the synthesis of chiral allylic amines. thieme-connect.comnih.gov Palladium-catalyzed reactions are particularly well-developed, often employing chiral phosphine (B1218219) ligands to control the enantioselectivity. qub.ac.uknih.gov The general mechanism involves the formation of a π-allyl palladium intermediate from an allylic substrate (such as an allylic carbonate or acetate). The subsequent nucleophilic attack by an amine source, guided by the chiral ligand, leads to the formation of the chiral amine. researchgate.net

While the direct enantioselective synthesis of cyclohex-2-en-1-amine from simple cyclohexene is challenging, methods using pre-functionalized cyclohexene derivatives have been developed. For instance, palladium-catalyzed amination of α,α-disubstituted allylic carbonates has been shown to produce chiral allylic amines with high enantiomeric excess (ee). thieme-connect.de The choice of the chiral ligand, such as those from the Trost or PHOX families, is crucial for achieving high selectivity. nih.gov

Recent advances have focused on the direct allylic C-H amination of unactivated olefins, which represents a more atom-economical approach. researchgate.net These methods often use a combination of a metal catalyst and a specific oxidizing system to activate the C-H bond and introduce the nitrogen functionality in a stereocontrolled manner. The development of chiral catalysts for these transformations, such as those based on rhodium(III) or iridium(III), is an active area of research. acs.org Enzyme-catalyzed reactions also offer a green and highly selective alternative for the synthesis of chiral precursors, such as enantiopure cyclohexenols, which can then be converted to the target amine. nih.gov

Table 3: Catalysts and Ligands in Asymmetric Allylic Amination

| Catalyst/Ligand Type | Metal | Typical Substrate | Key Feature | References |

|---|---|---|---|---|

| Trost Ligands | Palladium | Allylic acetates/carbonates | C2-symmetric diphosphine ligands | qub.ac.uk |

| PHOX Ligands | Palladium, Iridium | Allylic acetates, Olefins | Phosphinooxazoline ligands | nih.gov |

| Ferrocenyl Diphosphines | Palladium | Allylic carbonates | High regio- and enantioselectivity | |

| Chiral Phosphoramidites | Palladium | Allylic carbonates | Monodentate, modular ligands | nih.gov |

| Chiral Indenyl Rh(III) Species | Rhodium | 1,3-Dienes | C-H activation/carboamination | acs.org |

Advancements in the Synthesis of this compound and its Analogs: A Focus on Stereoselective Methodologies

The chiral cyclohex-2-en-1-amine framework is a pivotal structural motif in a multitude of biologically active compounds and a valuable building block in organic synthesis. The precise installation of the amino group on the cyclohexene ring in a stereocontrolled manner is a significant challenge that has spurred the development of sophisticated synthetic strategies. This article delves into advanced methodologies for the synthesis of this compound and its analogs, with a particular emphasis on asymmetric techniques that afford enantioenriched products.

Advanced Spectroscopic Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For Cyclohex-2-en-1-amine hydrochloride, both ¹H and ¹³C NMR spectroscopy provide critical data for its structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The presence of the hydrochloride salt influences the chemical shift of nearby protons, particularly the amine and adjacent methine protons, due to the electron-withdrawing effect of the ammonium (B1175870) group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. For Cyclohex-2-en-1-amine, the carbon atoms of the double bond (C2 and C3) would resonate at higher chemical shifts (downfield) compared to the sp³-hybridized carbons of the ring. The carbon atom bonded to the amino group (C1) would also be shifted downfield. The formation of the hydrochloride salt would further influence the chemical shift of C1 due to the inductive effect of the -NH3+ group.

Publicly available data for the free amine, Cyclohex-2-en-1-amine, shows characteristic peaks for the different carbon atoms. nih.gov The interpretation of these spectra, in conjunction with two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule.

Table 1: Predicted ¹³C NMR Chemical Shifts for Cyclohex-2-en-1-amine Note: This data is for the free amine and serves as an estimation. The chemical shifts for the hydrochloride salt may vary, particularly for carbons near the ammonium group.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | ~50-60 |

| C2 | ~125-135 |

| C3 | ~125-135 |

| C4 | ~20-30 |

| C5 | ~20-30 |

| C6 | ~25-35 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the amine, alkene, and alkyl moieties.

The primary amine in its hydrochloride salt form (-NH3+) will exhibit characteristic stretching and bending vibrations. The N-H stretching vibrations of the ammonium salt typically appear as a broad band in the region of 3200-2800 cm⁻¹. This is in contrast to the two sharp peaks often seen for a primary amine (R-NH2) around 3300-3500 cm⁻¹. researchgate.net The N-H bending vibrations for the ammonium salt are expected in the 1600-1500 cm⁻¹ region.

The alkene C=C stretching vibration is expected to appear as a medium to weak absorption band around 1650-1600 cm⁻¹. The vinylic C-H stretching vibration should be observable above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclohexene (B86901) ring will be present in the 3000-2850 cm⁻¹ region. The fingerprint region, below 1500 cm⁻¹, will contain a complex pattern of absorptions characteristic of the entire molecule.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium (-NH3+) | N-H Stretch | 3200-2800 (broad) |

| Ammonium (-NH3+) | N-H Bend | 1600-1500 |

| Alkene (C=C) | C=C Stretch | 1650-1600 |

| Alkene (=C-H) | C-H Stretch | >3000 |

| Alkyl (C-H) | C-H Stretch | 3000-2850 |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for confirming the molecular weight and deducing the structure of a compound.

For this compound, the mass spectrum would typically be acquired for the free amine after the loss of HCl in the ionization source. The molecular ion peak ([M]⁺) for Cyclohex-2-en-1-amine (C₆H₁₁N) would be expected at an m/z corresponding to its molecular weight (97.16 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental composition.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for cyclic amines include the loss of small neutral molecules and ring fragmentation. The fragmentation of the cyclohexene ring could lead to characteristic daughter ions. Predicted mass spectrometry data for Cyclohex-2-en-1-amine shows expected adducts that can aid in its identification. uni.lu

Table 3: Predicted Mass-to-Charge Ratios (m/z) for Adducts of Cyclohex-2-en-1-amine Note: This data is for the free amine.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 98.096426 |

| [M+Na]⁺ | 120.07837 |

| [M]⁺ | 97.088601 |

Vibrational Circular Dichroism (VCD) for Absolute Configuration

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govrsc.org This technique is particularly powerful for determining the absolute configuration of chiral molecules in solution. researchgate.net

This compound possesses a stereocenter at the C1 position, making it a chiral molecule that exists as a pair of enantiomers. VCD spectroscopy can be used to distinguish between these enantiomers and to assign the absolute configuration (R or S) to a specific sample.

The experimental VCD spectrum of an enantiomerically pure sample of this compound would be compared to the theoretically calculated VCD spectrum for a known configuration (e.g., the (S)-enantiomer). nih.govrsc.org If the experimental and calculated spectra show a good correlation in terms of the signs and relative intensities of the VCD bands, the absolute configuration of the sample can be confidently assigned. A mirror-image relationship between the experimental and calculated spectra would indicate the opposite absolute configuration. While specific VCD studies on this compound are not widely reported, the principles of VCD are well-established for the stereochemical analysis of a wide range of chiral molecules, including complex natural products and pharmaceuticals. rsc.org

Computational Chemistry in Understanding Cyclohex 2 En 1 Amine Hydrochloride Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For Cyclohex-2-en-1-amine hydrochloride, DFT calculations can provide a detailed picture of electron distribution, which is fundamental to its chemical properties. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation in an approximate manner.

The key outputs from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an estimate of the molecule's reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized on the π-system of the double bond and the lone pair of the nitrogen atom, while the LUMO is likely associated with the antibonding π* orbital.

Furthermore, DFT can generate an electrostatic potential map, which visualizes the electron density distribution and helps identify electrophilic and nucleophilic sites within the molecule. In the case of the protonated amine, the positive charge will significantly influence the electrostatic potential.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the energy of the outermost electrons, related to the ability to donate electrons. |

| LUMO Energy | 1.5 eV | Indicates the energy of the lowest energy unoccupied orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 8.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 5.3 D | A significant dipole moment indicates a polar molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT calculation.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling, often built upon the foundation of DFT calculations, can forecast the reactivity and selectivity of this compound in various chemical transformations. By analyzing the electronic and steric properties of the molecule, it is possible to predict how it will behave in the presence of different reagents.

For instance, in electrophilic addition reactions across the double bond, the regioselectivity can be predicted by examining the relative stabilities of the possible carbocation intermediates. Computational models can calculate the energies of these intermediates, with the lower energy pathway being the favored one. Similarly, for nucleophilic substitution reactions at the amine group (after deprotonation), the reactivity can be modeled by considering the nucleophilicity of the nitrogen atom and the influence of the cyclohexene (B86901) ring.

The presence of the hydrochloride salt form is also significant. The protonated amine group can act as a directing group, influencing the stereoselectivity of reactions through steric hindrance or by forming hydrogen bonds with incoming reactants or catalysts.

Energy Profile Analysis of Reaction Mechanisms

A detailed understanding of a chemical reaction requires knowledge of its mechanism, including the transition states and intermediates that connect reactants to products. Computational chemistry allows for the mapping of the potential energy surface of a reaction, providing a quantitative energy profile.

For this compound, this could be applied to reactions such as its synthesis or subsequent functionalization. For example, the reduction of the double bond to form cyclohexylamine (B46788) hydrochloride could be studied. The energy profile would reveal the activation energies for different pathways, such as hydrogenation from the syn or anti face relative to the amine group. This would help in understanding and predicting the stereochemical outcome of the reaction.

Table 2: Hypothetical Energy Profile Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (e.g., this compound and a reagent). |

| Transition State 1 | +25.3 | The highest energy point on the reaction pathway to the intermediate. |

| Intermediate 1 | +5.7 | A short-lived species formed during the reaction. |

| Transition State 2 | +18.9 | The energy barrier to be overcome for the intermediate to proceed to products. |

| Products | -15.2 | The final, more stable chemical species. |

Note: The values in this table are hypothetical and represent the type of data generated from an energy profile analysis.

Simulation of Spectroscopic Properties

Computational methods can simulate various spectroscopic properties of molecules, providing a valuable tool for interpreting experimental data and confirming molecular structures. For this compound, the simulation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.

DFT calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra with a reasonable degree of accuracy. These predicted spectra can be compared with experimental data to aid in the assignment of peaks and confirm the connectivity and stereochemistry of the molecule. The calculated chemical shifts are sensitive to the conformational state of the cyclohexene ring and the orientation of the amine group.

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the absorption bands in an IR spectrum. This allows for the assignment of specific bands to particular functional groups and vibrational modes, such as the N-H stretching of the ammonium (B1175870) group, the C=C stretching of the alkene, and the various C-H bending modes.

Conformational Analysis and Steric Effects

The three-dimensional structure of this compound is not static. The cyclohexene ring can adopt different conformations, and the ammonium group can rotate. Conformational analysis involves computationally exploring the potential energy surface to identify the most stable conformations and the energy barriers between them.

Understanding the conformational preferences and the associated steric effects is vital for predicting the molecule's reactivity and its interactions with other molecules, such as enzymes or receptors in a biological context. The sterically more accessible faces of the molecule will be more prone to attack by reagents, influencing the stereoselectivity of reactions.

Q & A

Q. What are the established synthetic routes for Cyclohex-2-en-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via the hydrochlorination of cyclohex-2-en-1-amine using hydrochloric acid under controlled conditions. Key steps include:

- Amine precursor synthesis : Cyclohexene derivatives may be functionalized via catalytic hydrogenation or nucleophilic substitution .

- Hydrochloride formation : Reaction with HCl in anhydrous solvents (e.g., ethanol or diethyl ether) under nitrogen to prevent oxidation .

- Optimization : Adjusting stoichiometry, temperature (e.g., 0–5°C to minimize side reactions), and solvent polarity can improve yield (>85%) and purity (>95%) .

Table 1 : Example Reaction Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C |

| Solvent | Ethanol/Diethyl ether |

| HCl Concentration | 1.0–1.2 equivalents |

| Reaction Time | 2–4 hours |

Q. What safety precautions are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine crystalline powders .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

- First Aid : For exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Spectroscopic Analysis :

- NMR : Compare H and C NMR spectra with reference data (e.g., NIST Chemistry WebBook) to verify cyclohexene and amine proton environments .

- FT-IR : Confirm N–H (3200–3400 cm) and C=C (1650 cm) stretches .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for derivatives of this compound?

- Software Tools : Use Gaussian or ORCA for DFT calculations to model transition states and intermediates in functionalization reactions (e.g., alkylation or acylation).

- Databases : Cross-validate predictions with PubChem’s PISTACHIO and REAXYS databases for thermodynamic feasibility .

- Case Study : A 2024 study demonstrated 90% accuracy in predicting regioselectivity for cyclohexene derivatives using hybrid functional B3LYP/6-31G(d) .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound?

- Multi-Technique Validation : Combine NMR, X-ray crystallography, and HPLC-MS to address discrepancies in peak assignments .

- Literature Cross-Check : Compare data from authoritative sources (e.g., NIST, PubChem) and exclude unreliable platforms like BenchChem .

- Collaborative Reproducibility : Replicate synthesis and characterization protocols from peer-reviewed studies to identify methodological flaws .

Q. How can researchers design a scalable synthesis protocol for this compound while minimizing environmental impact?

- Green Chemistry Principles :

-

Replace ethanol with cyclopentyl methyl ether (CPME), a recyclable solvent with low toxicity .

-

Use catalytic methods (e.g., enzyme-mediated reactions) to reduce HCl waste .

- Process Intensification : Implement continuous flow reactors to enhance heat/mass transfer and reduce energy consumption .

Table 2 : Environmental Impact Metrics

Metric Traditional Method Green Method Solvent Waste (L/kg) 12 3 Energy Use (kWh/kg) 50 18

Methodological Notes

- Data Analysis : Apply statistical tools (e.g., ANOVA) to assess reproducibility and significance of synthetic yields .

- Citation Standards : Use ACS or RSC formatting for chemical data, prioritizing primary literature over vendor catalogs .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and animal testing (if applicable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.